molecular formula C16H12F2N4O4S B2621501 3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2411253-29-5

3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No.: B2621501
CAS No.: 2411253-29-5
M. Wt: 394.35
InChI Key: XPLYVSHYMLWOMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a carbamoyl group, and a fluorosulfonyloxy group. Pyrazole is a five-membered ring with two nitrogen atoms . The presence of these functional groups could potentially confer a wide range of chemical and biological properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrazole compounds are known to participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole compounds are known for their diverse pharmacological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Some pyrazole compounds have been found to have potent biological activities, which could potentially pose risks if not handled properly .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine or agriculture, optimizing its synthesis methods, and investigating its mechanism of action .

Properties

IUPAC Name

3-[[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O4S/c17-14-4-2-1-3-11(14)10-22-15(5-6-20-22)21-16(23)12-7-13(9-19-8-12)26-27(18,24)25/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYVSHYMLWOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=CN=C3)OS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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